molecular formula C13H16INO B8592913 N-(2-Iodophenyl)cyclohexanecarboxamide

N-(2-Iodophenyl)cyclohexanecarboxamide

Cat. No.: B8592913
M. Wt: 329.18 g/mol
InChI Key: HDDBABBSSSBBFM-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic template. Specific research applications, mechanisms of action, and physicochemical properties for "N-(2-Iodophenyl)cyclohexanecarboxamide" could not be verified from current search results and must be populated with data from authoritative sources. This compound is a chemical compound of interest in scientific research. Suppliers should provide a detailed description here, focusing on the compound's validated research applications, such as its potential role as a building block in organic synthesis or its use in pharmaceutical research as a reference standard or potential inhibitor. The description should detail its specific research value, for instance, in exploring specific biological pathways or receptor interactions, citing relevant published studies. A professional explanation of its mechanism of action, if known, should be included, describing how the compound interacts with its molecular targets. The text must be written in a professional, scientific tone to engage researchers, clearly stating that the product is For Research Use Only and not intended for diagnostic or therapeutic use in humans or animals . Key specifications such as CAS Number, molecular formula, purity, and storage conditions should be referenced.

Properties

Molecular Formula

C13H16INO

Molecular Weight

329.18 g/mol

IUPAC Name

N-(2-iodophenyl)cyclohexanecarboxamide

InChI

InChI=1S/C13H16INO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)

InChI Key

HDDBABBSSSBBFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2I

Origin of Product

United States

Scientific Research Applications

N-(2-Iodophenyl)cyclohexanecarboxamide is a compound that has garnered attention for its potential applications in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the applications of this compound, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, including receptors involved in pain and inflammation pathways.

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer. In vitro assays have demonstrated IC50 values in the low micromolar range, indicating significant potency against these cell lines.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses. Research indicates that it may inhibit the production of pro-inflammatory cytokines in vitro and reduce inflammation in animal models of arthritis.

Neuroscience Research

The compound's potential neuropharmacological effects have also been explored:

  • Serotonergic Modulation : Studies suggest that this compound may influence serotonergic pathways, which are critical in mood regulation and anxiety disorders. Animal studies have shown alterations in serotonin receptor activity following administration of the compound.

Synthetic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it useful for developing new derivatives with enhanced biological activities.

Case Study 1: Antitumor Efficacy

A study assessed the antitumor efficacy of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
575
1050
2030

The IC50 value was determined to be approximately 8 µM, demonstrating significant cytotoxicity.

Case Study 2: Anti-inflammatory Effects

In an induced arthritis model, administration of this compound resulted in marked reductions in paw swelling and inflammatory markers compared to control groups:

Treatment GroupPaw Swelling (mm)Inflammatory Markers (pg/mL)
Control15250
Compound Treatment8100

Histological analysis revealed reduced infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

N-(2-Iodophenyl) Derivatives with Varied Acyl Groups

Several N-(2-iodophenyl)carboxamides, differing in the acyl substituent, have been synthesized and characterized (Table 1). Key findings include:

Compound Acyl Group Yield (%) Molecular Formula Notable Properties
N-(2-Iodophenyl)isobutyramide (9a) Isobutyryl 75 C₁₀H₁₁INO White solid; moderate cytotoxicity
N-(2-Iodophenyl)butyramide (9b) Butyryl 69 C₁₀H₁₁INO White solid; lower yield than 9a
N-(2-Iodophenyl)cyclohexanecarboxamide (9c) Cyclohexanecarbonyl 74 C₁₃H₁₆INO Off-white solid; used in Heck reactions
N-(2-Iodophenyl)benzamide (9d) Benzoyl 81 C₁₃H₁₀INO Yellow solid; highest yield in the series
N-(2-Iodophenyl)-1-naphthamide (9e) 1-Naphthoyl 42 C₁₇H₁₂INO Yellow solid; lowest yield due to steric hindrance
  • Key Observations :
    • Steric Effects : Bulkier acyl groups (e.g., 1-naphthoyl in 9e) reduce yields due to steric hindrance during acylation .
    • Electronic Effects : Electron-withdrawing groups (e.g., benzoyl in 9d) enhance reactivity, leading to higher yields .

Cyclohexanecarboxamide Derivatives with Different Aromatic Substituents

Variations in the aromatic ring substituents significantly alter physicochemical properties:

  • N-(3-Chlorophenyl)cyclohexanecarboxamide (C₁₃H₁₆ClNO): Molecular weight: 237.727 g/mol. Exhibits a planar cyclohexane ring conformation, contrasting with the chair conformation observed in thiourea derivatives like H2L9 .
  • N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide :

    • Features a coumarin moiety, enabling fluorescence properties.
    • Crystallizes in a triclinic system (space group Pī) with intramolecular hydrogen bonding .
  • N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H2L9) :

    • Incorporates a thiourea group, forming a pseudo-six-membered ring via N–H···O hydrogen bonds.
    • Exhibits chair conformation for the cyclohexane ring, common in carboxamides .

Alkyl-Substituted Cyclohexanecarboxamides

Alkyl chains influence solubility and crystallinity:

  • N-(Heptan-4-yl)cyclohexanecarboxamide :

    • Yield: 66%.
    • Characterized by ¹H-NMR (δ 0.89 ppm for terminal methyl groups) and a chair conformation .
  • N-(Octan-2-yl)cyclohexanecarboxamide :

    • Yield: 64%.
    • Similar NMR profiles but lower yields compared to aryl-substituted analogs .

Q & A

Q. What are the standard synthetic routes for N-(2-Iodophenyl)cyclohexanecarboxamide?

this compound is synthesized via nucleophilic substitution reactions. A common method involves reacting cyclohexanecarbonyl chloride with 2-iodoaniline in the presence of triethylamine (Et3N) and tetrahydrofuran (THF). This yields the target compound with a reported efficiency of 74% after purification by column chromatography . Cyclohexanecarbonyl chloride itself is synthesized from cyclohexanecarboxylic acid and thionyl chloride (SOCl2), a precursor widely used in thiourea derivatives with antimicrobial activity .

Q. How is this compound characterized structurally?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy. Key <sup>1</sup>H NMR signals include aromatic protons (δ 7.3–7.8 ppm) from the iodophenyl group and cyclohexane protons (δ 1.2–2.1 ppm). <sup>13</sup>C NMR confirms the carbonyl carbon (δ ~175 ppm) and iodine-substituted aromatic carbons. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight and purity .

Q. What solvents and reaction conditions optimize its synthesis?

Anhydrous THF and Et3N are critical for minimizing side reactions (e.g., hydrolysis of the acyl chloride). Reactions are typically conducted at room temperature under nitrogen to prevent moisture ingress. Post-reaction, the product is isolated via aqueous workup (e.g., diluted HCl) and purified using gradient elution (e.g., hexane → 20% ethyl acetate/hexane) .

Advanced Research Questions

Q. How does this compound interact with biological targets?

Structural analogs, such as <sup>11</sup>C-WAY-100635, demonstrate affinity for serotonin receptors (5-HT1A), suggesting potential neuroimaging applications. Radiolabeled derivatives (e.g., <sup>18</sup>F-FCWAY) enable positron emission tomography (PET) studies of receptor density in neurological disorders . Computational docking studies could further elucidate binding interactions with specific receptor pockets.

Q. What strategies resolve contradictions in cytotoxicity data across derivatives?

Derivatives like N-(2-Iodophenyl)benzamide show higher cytotoxicity in WRL-68 fetal liver cells compared to cyclohexanecarboxamide analogs. Contradictions may arise from substituent effects on cellular uptake or metabolic stability. Systematic structure-activity relationship (SAR) studies, varying the carboxamide group and iodine position, can clarify these trends .

Q. How can its stability under physiological conditions be improved?

Stability challenges (e.g., deiodination or hydrolysis) are addressed via structural modifications. Introducing electron-withdrawing groups on the phenyl ring or replacing iodine with more stable radionuclides (e.g., <sup>18</sup>F) enhances in vivo stability, as seen in PET tracer development .

Q. What methodologies enable its application in receptor quantification studies?

Radiolabeling with <sup>11</sup>C or <sup>18</sup>F allows quantification of 5-HT1A receptors. For example, <sup>18</sup>F-Mefway, a fluorinated analog, exhibits high receptor specificity and low nonspecific binding in human studies. Competitive binding assays and autoradiography validate target engagement .

Methodological Considerations

  • Synthetic Optimization Table

    ParameterConditionImpact on Yield/Purity
    SolventAnhydrous THFPrevents acyl chloride hydrolysis
    BaseEt3N (vs. NaHCO3)Enhances nucleophilicity
    PurificationGradient column chromatographyRemoves unreacted aniline
  • Analytical Data Table

    TechniqueKey SignalsFunctional Group Confirmation
    <sup>1</sup>H NMRδ 5.08 (d, J = 8.9 Hz, NH)Amide proton
    <sup>13</sup>C NMRδ 175.6 (C=O)Carboxamide carbonyl
    FT-IR3276 cm<sup>-1</sup> (N-H stretch)Amide bond

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